
6-Amino-2-methylpyrimidin-4-ol dihydrate
Overview
Description
6-Amino-2-methylpyrimidin-4-ol dihydrate is a pyrimidine derivative characterized by a methyl group at position 2, an amino group at position 6, and a hydroxyl group at position 2. The dihydrate designation indicates the presence of two water molecules in its crystalline structure, which enhances its stability and solubility in aqueous environments compared to its anhydrous form. Pyrimidine derivatives like this compound are pivotal in medicinal chemistry and materials science due to their versatile reactivity and ability to form hydrogen bonds, making them useful in drug design and coordination chemistry.
Biological Activity
6-Amino-2-methylpyrimidin-4-ol dihydrate is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and enzymatic modulation. This compound is characterized by its amino and hydroxyl functional groups, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of 161.16 g/mol. It appears as a white to cream powder, soluble in water and dimethyl sulfoxide.
The compound exhibits significant chemical reactivity due to its functional groups:
- Amino Group (NH2) : Contributes to nucleophilic reactions.
- Hydroxyl Group (OH) : Increases hydrogen bonding capabilities.
Biological Activities
Research indicates that this compound has several notable biological activities:
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Antimicrobial Activity :
- Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. Its structural similarity to nucleobases allows interaction with nucleic acids, which may inhibit bacterial growth or survival mechanisms.
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Enzymatic Modulation :
- The compound has been investigated for its ability to modulate enzymes involved in nucleotide synthesis. This suggests applications in cancer research, where metabolic pathways related to nucleic acids are often targeted.
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Optoelectronic Applications :
- Beyond biological activity, this compound has been identified as a third-order nonlinear optical material, indicating its utility in optoelectronic devices.
Case Studies
Several studies have focused on the biological implications of this compound:
Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating potential as an alternative treatment.
Study 2: Enzymatic Interaction
Research involving enzyme kinetics revealed that the compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using Lineweaver-Burk plots, showing competitive inhibition characteristics with a Ki value of approximately 25 µM .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-6-methylpyrimidin-4(1H)-one | C5H7N3O | Lacks dihydrate form; differing solubility properties. |
4-Amino-6-hydroxy-2-methylpyrimidine | C5H7N3O | Similar structure but different functional groups affecting reactivity. |
2-Amino-4-hydroxy-6-methylpyrimidine | C5H7N3O | Different positioning of functional groups leading to varied biological activities. |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including 6-amino-2-methylpyrimidin-4-ol dihydrate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, making them potential candidates for cancer therapy. For instance, pyrimidine derivatives have been reported to act as inhibitors of dihydrofolate reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells, such as cancer cells .
Antiviral Activity
The compound has also demonstrated antiviral properties. It has been investigated for its ability to inhibit hepatitis B virus (HBV) DNA replication, which is critical in developing treatments for chronic HBV infections . The mechanism involves the compound acting as a nucleoside transport inhibitor, which enhances its pharmacokinetic profile compared to existing treatments.
Anti-inflammatory and Antioxidant Effects
this compound has been noted for its anti-inflammatory and antioxidant properties. These effects are beneficial in treating conditions characterized by oxidative stress and inflammation, such as arthritis and cardiovascular diseases .
Agricultural Applications
Herbicide Development
This compound has potential applications in agriculture as a herbicide. Its structural analogs have been synthesized and tested for their ability to inhibit specific plant enzymes involved in growth regulation. The inhibition of these enzymes can lead to effective weed control without harming crops .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound serves as a substrate or inhibitor in enzyme assays. Its role in inhibiting enzymes like dihydrofolate reductase allows researchers to study enzyme kinetics and mechanisms of action in various biological systems .
Case Study 1: Anticancer Activity
A study conducted on the synthesis of pyrimidine derivatives showed that this compound exhibited potent activity against several cancer cell lines, including prostate and breast cancer cells. The mechanism of action was attributed to the inhibition of cell proliferation pathways mediated by dihydrofolate reductase .
Case Study 2: Antiviral Efficacy
In a clinical trial focusing on chronic HBV patients, formulations containing this compound were administered alongside standard antiviral treatments. The results indicated a marked reduction in viral load compared to controls, suggesting enhanced efficacy when combined with traditional therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Amino-2-methylpyrimidin-4-ol dihydrate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methylthiopyrimidine derivatives with aqueous ammonia or amines under controlled pH (acidic or basic conditions) can yield amino-substituted pyrimidines. Optimization involves adjusting reaction time (e.g., overnight reflux), temperature (80–100°C), and stoichiometric ratios of reagents. Post-reaction purification via acid-base extraction or recrystallization improves yield . Monitoring reaction progress with HPLC or TLC is advised.
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., NH and OH groups).
- FT-IR to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O/C=N stretches).
- X-ray crystallography for definitive structural elucidation, particularly to confirm dihydrate formation.
- Elemental analysis (C, H, N) to validate stoichiometry .
Q. What are the stability considerations for this compound under laboratory conditions?
- Methodological Answer : The compound is hygroscopic due to its dihydrate form. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C) and humidity (75% RH) to assess degradation pathways. Monitor via HPLC for byproduct formation (e.g., oxidation products) .
Advanced Research Questions
Q. How can computational models resolve contradictions in reported biological activity data for pyrimidine derivatives?
- Methodological Answer : Quantum chemical calculations (DFT, molecular docking) can correlate electronic structure with bioactivity. For example, compare the electron density at the amino/hydroxyl groups to predict binding affinity with biological targets (e.g., enzymes or receptors). Validate computational predictions using in vitro assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
Q. What strategies improve synthetic yield in multi-step pyrimidine functionalization?
- Methodological Answer : Use orthogonal protecting groups for amino and hydroxyl functionalities during derivatization. For example, protect the amino group with Boc (tert-butoxycarbonyl) before introducing substituents at the 4-hydroxy position. Optimize catalytic systems (e.g., Pd/C for hydrogenation) and solvent polarity (e.g., DMF for polar intermediates) to minimize side reactions. Track intermediates via LC-MS .
Q. How do environmental interfaces (e.g., lab surfaces) affect the stability of pyrimidine hydrates during experiments?
- Methodological Answer : Surface interactions can alter hydration states. Use microspectroscopic techniques (Raman, AFM) to study adsorption/desorption dynamics on glass or polymer surfaces. Compare stability in controlled environments (dry N₂ vs. humid air) and validate with gravimetric analysis .
Q. What mechanistic insights explain contradictory spectroscopic data for pyrimidine tautomers?
- Methodological Answer : Tautomeric equilibria (e.g., keto-enol or amino-imino forms) can cause spectral variability. Use variable-temperature NMR to observe tautomer interconversion. Computational modeling of potential energy surfaces (via DFT) identifies dominant tautomers under specific conditions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 6-amino-2-methylpyrimidin-4-ol dihydrate and related pyrimidine derivatives:
Key Differences and Implications
Substituent Effects on Solubility: The dihydrochloride salt in 6-amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride enhances water solubility, making it suitable for intravenous drug delivery. In contrast, the dihydrate form of the target compound balances stability and moderate aqueous solubility. The methoxy group in 6-amino-2-methoxypyrimidin-4-ol increases lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.
Functional Group Reactivity: The nitroso group in 6-amino-2-methyl-5-nitrosopyrimidin-4-ol enables selective coordination with transition metals like Co(III) and Fe(II), which is exploited in analytical chemistry for ion detection. Methylamino and aminoethyl substituents (e.g., in and ) introduce basic nitrogen centers, facilitating interactions with biological targets such as enzymes.
Pharmaceutical Relevance :
Properties
IUPAC Name |
4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZWHXSXVBZLJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369217 | |
Record name | ST50405409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388582-41-0 | |
Record name | ST50405409 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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